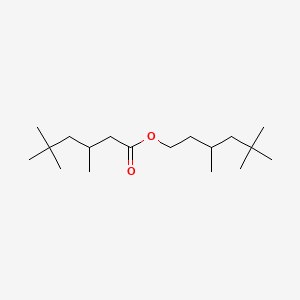

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate

説明

Structural Characterization and Nomenclature of 3,5,5-Trimethylhexyl 3,5,5-Trimethylhexanoate

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for ester compounds with multiple branching points. The compound is officially designated as this compound, indicating an ester formed between 3,5,5-trimethylhexanoic acid and 3,5,5-trimethylhexanol. The molecular formula C₁₈H₃₆O₂ reflects the symmetric nature of the molecule, where both the acid and alcohol components contain identical branching patterns.

The compound possesses multiple Chemical Abstracts Service registry numbers, with 59219-71-5 being the primary identifier. Additional registry numbers include 42131-25-9, reflecting variations in registration across different chemical databases. The European Community number 261-665-2 provides regulatory identification within European chemical inventories. Commercial designations include Tegosoft Ini and Dermol 99, which are trade names used in cosmetic and industrial applications.

The Simplified Molecular Input Line Entry System representation CC(CCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C provides a linear description of the molecular connectivity. The International Chemical Identifier InChI=1S/C18H36O2/c1-14(12-17(3,4)5)9-10-20-16(19)11-15(2)13-18(6,7)8/h14-15H,9-13H2,1-8H3 offers a standardized structural representation that uniquely identifies the compound. The corresponding International Chemical Identifier Key UIVPNOBLHXUKDX-UHFFFAOYSA-N serves as a compressed hash of the structural information.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant steric complexity due to the presence of quaternary carbon centers in both the acid and alcohol portions of the molecule. The 3,5,5-trimethylhexyl moieties contain branching at the 3-position with a single methyl group and at the 5-position with two methyl groups forming a tert-butyl-like structure. This branching pattern creates substantial steric hindrance around the quaternary carbon atoms, influencing the overall molecular conformation and rotational freedom.

The ester linkage adopts a planar configuration typical of carboxylate esters, with the carbonyl group exhibiting sp² hybridization. The oxygen atom of the ester bond maintains sp³ hybridization, creating a bent geometry around the ether oxygen. The dihedral angles around the ester linkage are constrained by the steric bulk of the adjacent branched alkyl chains, limiting free rotation and stabilizing specific conformational states.

Three-dimensional conformational analysis reveals that the molecule preferentially adopts extended conformations to minimize steric clashes between the bulky trimethyl substituents. The branched nature of both alkyl chains results in a globular molecular shape rather than the linear configuration typical of straight-chain esters. The presence of multiple methyl groups creates a hydrophobic molecular surface with low surface tension properties.

The collision cross section values determined through ion mobility spectrometry provide quantitative measures of the molecular size in different charge states. The predicted collision cross section for the [M+H]⁺ adduct is 175.8 Ų, while the [M+Na]⁺ adduct exhibits a larger cross section of 182.6 Ų, reflecting the increased ionic radius upon sodium coordination. These values indicate a compact molecular structure despite the extensive branching, suggesting efficient packing of the alkyl substituents.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 chemical environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic patterns reflecting the symmetric branching structure and ester functionality. The ester methylene protons adjacent to the oxygen atom appear as a characteristic triplet around 4.0 parts per million, representing the OCH₂ group in the alcohol portion of the molecule.

The extensive methyl branching produces multiple overlapping signals in the aliphatic region between 0.8 and 1.3 parts per million. The quaternary carbon centers bearing the geminal dimethyl groups generate singlet peaks for the six equivalent methyl protons, while the methyl groups at the 3-position appear as doublets due to coupling with the adjacent methine protons. The methine protons at the branching positions exhibit complex multipicity patterns due to coupling with both methyl and methylene neighbors.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the ester carbonyl carbon at approximately 173 parts per million, characteristic of aliphatic ester functionality. The quaternary carbon atoms appear in the range of 30-35 parts per million, while the methyl carbons bonded to quaternary centers resonate around 28-32 parts per million. The asymmetric carbon centers at the 3-positions generate signals around 35-40 parts per million, distinguishable from the other aliphatic carbons through their unique chemical shift values.

| Nuclear Magnetic Resonance Signal | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Ester Carbonyl Carbon | ~173 | Singlet | C=O |

| Ester Methylene Protons | ~4.0 | Triplet | OCH₂ |

| Quaternary Carbon | 30-35 | Singlet | C(CH₃)₂ |

| Methine Carbon | 35-40 | Singlet | CH(CH₃) |

| Methyl Protons (quaternary) | 0.9-1.1 | Singlet | C(CH₃)₂ |

| Methyl Protons (secondary) | 1.0-1.2 | Doublet | CH(CH₃) |

Infrared Spectral Signatures

Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the ester functionality and branched alkyl structure. The most prominent feature appears at approximately 1730 wavenumbers, corresponding to the C=O stretching vibration of the ester carbonyl group. This frequency is typical for aliphatic esters and indicates minimal conjugation or hydrogen bonding interactions affecting the carbonyl group.

The C-O ester bond exhibits characteristic stretching vibrations in the region between 1150 and 1250 wavenumbers, with the exact frequency dependent on the local molecular environment and conformational factors. The asymmetric and symmetric C-O-C stretching modes appear as medium-intensity bands that help distinguish the ester linkage from other oxygen-containing functional groups.

Aliphatic C-H stretching vibrations dominate the high-frequency region between 2850 and 2980 wavenumbers, with multiple overlapping bands reflecting the diverse chemical environments of the methyl and methylene groups. The branched structure produces a complex pattern of C-H stretching modes, with methyl groups typically appearing at higher frequencies than methylene groups due to differences in hybridization and steric environment.

The fingerprint region below 1400 wavenumbers contains numerous C-H bending and C-C stretching vibrations characteristic of the specific branching pattern. Methyl deformation modes appear around 1375 and 1460 wavenumbers, while the quaternary carbon environments generate unique skeletal vibrations that serve as molecular fingerprints for structural identification.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides detailed information about molecular weight and fragmentation pathways that reflect the structural features of this branched ester. The molecular ion peak appears at mass-to-charge ratio 284, corresponding to the molecular weight of 284.48 daltons. Under electron ionization conditions, the molecular ion exhibits moderate stability due to the presence of multiple alkyl substituents that can stabilize radical cation intermediates.

The predicted collision cross section data obtained through ion mobility mass spectrometry demonstrates consistent values across different ionization adducts. The [M+H]⁺ ion at mass-to-charge ratio 285.27883 exhibits a collision cross section of 175.8 Ų, while the sodium adduct [M+Na]⁺ at 307.26077 shows a larger cross section of 182.6 Ų. The ammonium adduct [M+NH₄]⁺ at 302.30537 displays an intermediate value of 181.1 Ų, reflecting the size difference between the coordinating species.

Fragmentation patterns under electron ionization reveal characteristic losses corresponding to the branched alkyl substituents. The loss of 57 mass units corresponds to elimination of the tert-butyl-like C₄H₉ fragment from the quaternary carbon centers. Sequential losses of methyl radicals (15 mass units) occur readily due to the stabilization provided by the remaining tertiary carbon centers. The ester bond undergoes heterolytic cleavage to generate acylium ions characteristic of the 3,5,5-trimethylhexanoyl fragment.

| Ion Type | Mass-to-Charge Ratio | Collision Cross Section (Ų) | Relative Abundance |

|---|---|---|---|

| [M+H]⁺ | 285.27883 | 175.8 | Base Peak |

| [M+Na]⁺ | 307.26077 | 182.6 | High |

| [M+NH₄]⁺ | 302.30537 | 181.1 | Moderate |

| [M+K]⁺ | 323.23471 | 178.7 | Low |

| [M-H]⁻ | 283.26427 | 172.9 | Moderate |

特性

CAS番号 |

42131-25-9 |

|---|---|

分子式 |

C18H36O2 |

分子量 |

284.5 g/mol |

IUPAC名 |

7-methyloctyl 7-methyloctanoate |

InChI |

InChI=1S/C18H36O2/c1-16(2)12-8-5-6-11-15-20-18(19)14-10-7-9-13-17(3)4/h16-17H,5-15H2,1-4H3 |

InChIキー |

LHWUVOILCRBENG-UHFFFAOYSA-N |

SMILES |

CC(CCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C |

正規SMILES |

CC(C)CCCCCCOC(=O)CCCCCC(C)C |

他のCAS番号 |

59219-71-5 |

物理的記述 |

Liquid |

製品の起源 |

United States |

準備方法

Esterification of 3,5,5-Trimethylhexanoic Acid with 3,5,5-Trimethylhexanol

The most common and industrially relevant method to prepare 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate is the direct esterification of 3,5,5-trimethylhexanoic acid with 3,5,5-trimethylhexanol. This reaction proceeds under acidic catalysis, typically using strong acids such as sulfuric acid or hydrochloric acid as catalysts.

-

- Catalyst: Sulfuric acid (H2SO4) or hydrochloric acid (HCl)

- Temperature: Reflux conditions (~100-140°C depending on solvent and setup)

- Reaction time: Several hours to ensure complete conversion

- Molar ratio: Equimolar or slight excess of alcohol to acid to drive reaction forward

- Removal of water formed during esterification to shift equilibrium toward ester formation (e.g., using Dean-Stark apparatus or molecular sieves)

Yield: Approximately 88% under optimized reflux conditions with acid catalysis.

1.2 Industrial Scale Considerations

In industrial production, the esterification is performed in large-scale reactors with efficient mixing and heating. Continuous flow reactors may be employed to improve throughput and control. Post-reaction purification typically involves distillation under reduced pressure to isolate the ester and remove unreacted starting materials and side products.

Alternative Synthetic Routes via Hydroformylation and Oxidation

2.1 Hydroformylation of Diisobutylene to 3,5,5-Trimethylhexanal

A precursor to the ester is 3,5,5-trimethylhexanal, which can be synthesized by hydroformylation of diisobutylene using a rhodium-based catalytic system enhanced with phosphine ligands to improve activity and selectivity.

- Catalyst System: Rhodium complex with triphenylphosphine oxide and organic phosphine ligands

- Reaction Conditions: Mild temperature and pressure optimized for high conversion and selectivity

- Outcome: High yield of 3,5,5-trimethylhexanal suitable for further oxidation

2.2 Oxidation and Subsequent Esterification

The aldehyde is oxidized to 3,5,5-trimethylhexanoic acid, which is then esterified with 3,5,5-trimethylhexanol as described above. This two-step process can achieve higher overall yields (~97%) compared to direct esterification, but involves additional steps and reagents.

Solvent-Free and Catalyst-Free Esterification

Recent advances have demonstrated that multibranched aliphatic esters, including this compound analogs, can be synthesized without solvents or acid catalysts.

- Method: Direct reaction of multibranched alcohol and acid at moderate temperatures (120–150°C)

- Advantages:

- Avoids catalyst residues and associated coloration issues

- Produces esters with low APHA Hazen color number (indicating high purity and transparency)

- Simplifies purification and reduces environmental impact

- Challenges: Requires careful temperature control to avoid side reactions and thermal degradation

Comparative Data Table of Preparation Methods

| Preparation Method | Catalyst | Temperature (°C) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid-catalyzed esterification (reflux) | H2SO4 or HCl | ~100-140 | ~88 | Well-established, scalable | Catalyst removal, potential coloration |

| Hydroformylation + oxidation + esterification | Rhodium phosphine system + acid catalyst | Mild (hydroformylation), reflux (esterification) | ~97 | High purity, high yield | Multi-step, complex catalyst system |

| Solvent-free, catalyst-free esterification | None | 120–150 | Not specified (high purity) | Environmentally friendly, low coloration | Requires precise temperature control |

Reaction Monitoring and Purity Characterization

-

- Gas Chromatography (GC) with Flame Ionization Detection (FID) to monitor reaction progress and purity

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester structure and branching

- Infrared (IR) spectroscopy identifying ester carbonyl stretch (~1730 cm⁻¹)

- Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis

-

- Boiling point approximately 286°C (requires vacuum distillation for purification)

- Density ~0.856 g/mL at 20°C

- Lipophilic nature, soluble in nonpolar solvents like hexane

化学反応の分析

Types of Reactions: 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or alkanes.

Substitution: Substitution reactions can result in the formation of esters, amides, or other derivatives.

科学的研究の応用

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate has several scientific research applications across various fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound can be utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.

作用機序

The mechanism by which 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate exerts its effects depends on its specific application. For example, in drug delivery systems, the compound may interact with biological membranes and target specific cells or tissues. The molecular targets and pathways involved can vary based on the intended use of the compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate, differing primarily in ester chain length, branching, or functional groups:

*Note: Isononyl isononanoate and this compound share the same CAS number (59219-71-5) and chemical structure but differ in naming conventions .

Volatility and Solubility

- Lower Molecular Weight Analogues (e.g., 3,5,5-Trimethylhexyl Butyrate): Higher volatility due to shorter ester chains, making them suitable for volatile carriers in perfumes . Limited use in long-lasting formulations like sunscreens.

- Higher Molecular Weight Analogues (e.g., 2-Octyldodecyl Ester):

Polarity and Skin Compatibility

- 3,5,5-Trimethylhexyl Oleate :

- Target Compound: Superior emolliency without occlusivity, preferred in non-comedogenic products .

Industrial Reactivity

- Allyl 3,5,5-Trimethylhexanoate: The allyl group enables participation in radical polymerization, useful in coatings/adhesives .

- Target Compound: Lacks reactive groups; primarily used as a non-reactive plasticizer or solvent .

Toxicity and Regulatory Status

Research Findings and Industrial Relevance

- Cosmetic Performance: The target compound demonstrates superior sensory attributes (light texture, quick absorption) compared to isodecyl isononanoate .

- Thermal Stability : Branched esters like 3,5,5-trimethylhexyl 3,5,5-TMHA exhibit higher thermal stability than linear analogues, enhancing utility in high-temperature industrial processes .

生物活性

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is an ester compound utilized in various applications, particularly in cosmetics and industrial formulations. Its biological activity is primarily characterized by its interaction with skin and its effects on lipid metabolism. This article reviews the biochemical properties, mechanisms of action, cellular effects, and relevant research findings regarding this compound.

- Molecular Formula : C18H36O2

- Molecular Weight : 284.48 g/mol

- CAS Number : 59219-71-5

- Density : 0.856 g/mL at 20 °C

- Boiling Point : Approximately 286.4 °C

Target of Action

The primary target of this compound is the skin. The compound forms a hydrophobic film on the skin surface, which enhances moisture retention and prevents transepidermal water loss (TEWL) .

Mode of Action

Upon application, the compound interacts with the skin's lipid matrix, leading to improved hydration and barrier function. The hydrophobic film it forms is crucial for maintaining skin integrity and preventing dehydration .

Interaction with Enzymes

The compound exhibits significant interactions with metabolic enzymes, particularly esterases. These enzymes catalyze the hydrolysis of ester bonds in the compound, resulting in the formation of 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid. Such interactions are essential for its metabolic processing and biological effects .

Cellular Effects

Research indicates that this compound can modulate gene expression related to lipid metabolism. It influences pathways involved in lipid synthesis and degradation, thereby affecting cellular lipid homeostasis. Additionally, it alters the activity of key metabolic enzymes that play a role in energy metabolism .

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary significantly with dosage:

- Low Doses : Enhance lipid metabolism and improve skin hydration.

- High Doses : Can lead to toxicity and disruption of normal cellular functions .

Metabolic Pathways

The metabolic fate of this compound involves its breakdown by esterases into active metabolites that participate in various biochemical reactions. These metabolites can undergo further oxidation or conjugation reactions before excretion from the body .

Cosmetic Applications

Due to its ability to form a protective barrier on the skin and enhance moisture retention, this compound is widely used in skincare products .

Industrial Uses

The compound serves as an emulsifier and lubricant in various formulations. Its unique structure allows it to function effectively as a thickener in lubricating oils and other industrial applications .

Study on Skin Hydration

A study conducted on human subjects demonstrated that topical application of this compound significantly improved skin hydration levels compared to a control group within two weeks of daily application .

Lipid Metabolism Research

In animal models, administration of this compound resulted in altered lipid profiles indicative of enhanced lipid metabolism at lower dosages while exhibiting signs of toxicity at higher concentrations .

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate, and how do their yields compare?

- Methodological Answer : The compound is synthesized via two main routes:

Esterification of 3,5,5-trimethylhexanoic acid with 3,5,5-trimethyl-1-hexanol using acid catalysts (e.g., sulfuric acid) under reflux, achieving ~88% yield .

Aldehyde-based synthesis starting from 3,5,5-trimethylhexanal, followed by oxidation to the acid and subsequent esterification, yielding ~97% .

- Experimental Design Tip : Optimize reaction time and temperature to minimize side reactions (e.g., dehydration of alcohols). Monitor purity via gas chromatography (GC) with flame ionization detection (FID) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm branching patterns and ester linkage (e.g., δ ~4.0 ppm for ester-linked CH) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (CHO, exact mass 242.2246) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks at ~1730 cm (ester C=O stretch) and 1150–1250 cm (C-O ester bond) .

Q. What are the critical physical properties to consider when handling this compound in laboratory settings?

- Methodological Answer : Key properties include:

- Boiling Point : ~286°C at atmospheric pressure, requiring vacuum distillation for purification .

- Solubility : Lipophilic (logP ~6.2), necessitating solvents like hexane or ethyl acetate for reactions .

- Stability : Hydrolytically stable under neutral conditions but prone to degradation in acidic/basic environments. Store under inert atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for this compound?

- Methodological Answer : Discrepancies in yields (e.g., 88% vs. 97%) may arise from:

- Catalyst Efficiency : Compare alternative catalysts (e.g., enzymatic vs. chemical) .

- Reaction Monitoring : Use in-situ FTIR or online GC to track intermediate formation and optimize reaction termination .

- Side Reactions : Analyze byproducts (e.g., dehydrated alcohols) via LC-MS and adjust reaction conditions (e.g., lower temperature) .

Q. What advanced strategies can improve the selectivity of this compound in complex mixtures?

- Methodological Answer :

- Chromatographic Separation : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water, 85:15) .

- Derivatization : Convert to UV-active derivatives (e.g., phenacyl esters) for enhanced detection in trace analysis .

- Enzymatic Catalysis : Lipase-mediated esterification under mild conditions to reduce side products .

Q. How does the branched structure of this compound influence its physicochemical behavior compared to linear analogs?

- Methodological Answer : The 3,5,5-trimethyl branching confers:

- Lower Volatility : Reduced vapor pressure (0.00258 mmHg at 25°C) vs. linear esters due to hindered molecular packing .

- Enhanced Thermal Stability : Decomposition onset at ~200°C, making it suitable for high-temperature applications .

- Solubility Trade-offs : Reduced aqueous solubility but improved compatibility with nonpolar matrices (e.g., polymer blends) .

Q. What are the methodological challenges in studying the environmental impact of this compound?

- Methodological Answer :

- Degradation Studies : Use OECD 301B ready biodegradability tests with activated sludge inoculum. Monitor via COD or TOC analysis .

- Ecotoxicology : Perform acute toxicity assays (e.g., Daphnia magna LC) and bioaccumulation studies using radiolabeled C-tracers .

- Analytical Detection : Develop SPE-LC-MS/MS methods with detection limits <1 ppb in water matrices .

Q. How can computational modeling aid in predicting the reactivity of structural analogs?

- Methodological Answer :

- DFT Calculations : Model ester hydrolysis pathways using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to identify reactive sites .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., esterases) to predict biodegradation rates .

- QSAR Models : Correlate branching index with logP and toxicity endpoints for regulatory prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。